n-(3-Bromo-9-oxo-9h-fluoren-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Bromo-9-oxo-9H-fluoren-2-yl)acetamide is an organic compound with the molecular formula C15H10BrNO2 It is a derivative of fluorenone, where the acetamide group is attached to the 2-position and a bromine atom is attached to the 3-position of the fluorenone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Bromo-9-oxo-9H-fluoren-2-yl)acetamide typically involves the bromination of fluorenone followed by the introduction of the acetamide group. One common method includes:
Bromination of Fluorenone: Fluorenone is reacted with bromine in the presence of a catalyst such as iron(III) bromide to yield 3-bromo-fluorenone.
Acetamidation: The 3-bromo-fluorenone is then reacted with acetamide in the presence of a base such as sodium hydride to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-(3-Bromo-9-oxo-9H-fluoren-2-yl)acetamide can undergo various chemical reactions, including:
- Oxidation Reactions
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group can be reduced to form the corresponding alcohol.
Properties
CAS No. |
6633-43-8 |
---|---|
Molecular Formula |
C15H10BrNO2 |
Molecular Weight |
316.15 g/mol |
IUPAC Name |
N-(3-bromo-9-oxofluoren-2-yl)acetamide |
InChI |
InChI=1S/C15H10BrNO2/c1-8(18)17-14-7-12-11(6-13(14)16)9-4-2-3-5-10(9)15(12)19/h2-7H,1H3,(H,17,18) |
InChI Key |
UMMCHZJGWRQRDP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C2C3=CC=CC=C3C(=O)C2=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.